1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate is a synthetic organic compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(acetylamino)-3-chlorobenzyl chloride with methylamine in the presence of a base can lead to the formation of the triazolium ring.
Methylation: The triazolium ring is then methylated using methyl iodide or methyl sulfate to introduce the methyl group at the nitrogen atom.
Sulphate Formation: The final step involves the formation of the methyl sulphate salt by reacting the methylated triazolium compound with sulfuric acid or a suitable sulfate source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted triazolium compounds.
Scientific Research Applications
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s properties are investigated for the development of advanced materials, such as conductive polymers and sensors.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with specific molecular targets. The acetylamino and chlorophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazolium ring can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Similar structure but with an amino group instead of an acetylamino group.
1-(4-(Methoxyphenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Contains a methoxy group instead of a chlorophenyl group.
1-(4-(Nitrophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate: Features a nitro group instead of a chlorophenyl group.
Uniqueness
1-(4-(Acetylamino)-3-chlorophenyl)-3-methyl-1H-1,2,4-triazolium methyl sulphate is unique due to the presence of both the acetylamino and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
71501-35-4 |
---|---|
Molecular Formula |
C12H15ClN4O5S |
Molecular Weight |
362.79 g/mol |
IUPAC Name |
N-[2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-ium-1-yl)phenyl]acetamide;methyl sulfate |
InChI |
InChI=1S/C11H11ClN4O.CH4O4S/c1-7-13-6-16(15-7)9-3-4-11(10(12)5-9)14-8(2)17;1-5-6(2,3)4/h3-6H,1-2H3,(H,14,17);1H3,(H,2,3,4) |
InChI Key |
USTUWOZDXWOJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[NH+](C=N1)C2=CC(=C(C=C2)NC(=O)C)Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.